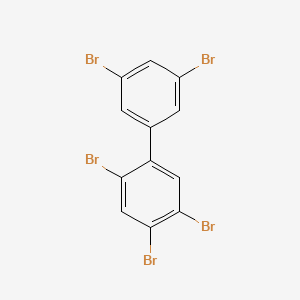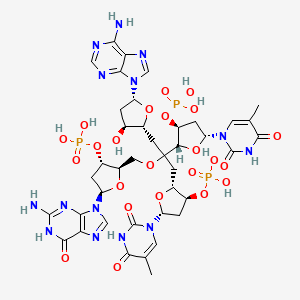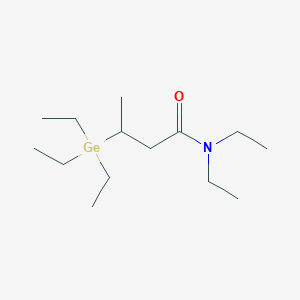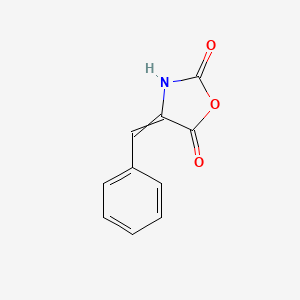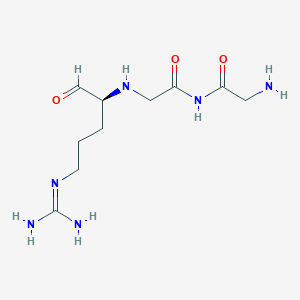
Glycylglycyl-L-argininal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-argininal is a tripeptide aldehyde compound known for its inhibitory properties against serine proteases. This compound is particularly interesting due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. It is structurally composed of two glycine residues followed by an L-arginine residue, with the terminal arginine modified to an aldehyde group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-argininal typically involves the stepwise assembly of the peptide chain followed by the introduction of the aldehyde group. The process begins with the protection of the amino groups of glycine and L-arginine. The protected glycine is then coupled with another glycine molecule using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting dipeptide is then coupled with protected L-arginine. Finally, the protecting groups are removed, and the terminal arginine is oxidized to form the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for large-scale production due to its automation and high yield .
Análisis De Reacciones Químicas
Types of Reactions: Glycylglycyl-L-argininal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid under mild conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Primary amines under acidic or basic conditions.
Major Products:
Oxidation: Glycylglycyl-L-argininic acid.
Reduction: Glycylglycyl-L-argininol.
Substitution: Glycylglycyl-L-arginine imine derivatives.
Aplicaciones Científicas De Investigación
Glycylglycyl-L-argininal has a wide range of applications in scientific research:
Mecanismo De Acción
Glycylglycyl-L-argininal exerts its effects by binding to the active site of serine proteases, thereby inhibiting their enzymatic activity. The aldehyde group forms a reversible covalent bond with the serine residue in the active site, preventing substrate binding and subsequent catalysis. This inhibition mechanism is crucial for its applications in regulating protease activity in various biological and industrial processes .
Comparación Con Compuestos Similares
Leupeptin: Another tripeptide aldehyde inhibitor with a similar mechanism of action.
Antipain: A peptide aldehyde inhibitor known for its broad-spectrum protease inhibition.
Bestatin: A dipeptide inhibitor that targets aminopeptidases.
Uniqueness: Glycylglycyl-L-argininal is unique due to its specific inhibition of serine proteases involved in blood coagulation and fibrinolysis. Its structure allows for selective binding to these enzymes, making it a valuable tool in both research and therapeutic applications .
Propiedades
Número CAS |
80434-79-3 |
|---|---|
Fórmula molecular |
C10H20N6O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
2-amino-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]acetyl]acetamide |
InChI |
InChI=1S/C10H20N6O3/c11-4-8(18)16-9(19)5-15-7(6-17)2-1-3-14-10(12)13/h6-7,15H,1-5,11H2,(H4,12,13,14)(H,16,18,19)/t7-/m0/s1 |
Clave InChI |
MWPHMDRPLCNSIK-ZETCQYMHSA-N |
SMILES isomérico |
C(C[C@@H](C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
SMILES canónico |
C(CC(C=O)NCC(=O)NC(=O)CN)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
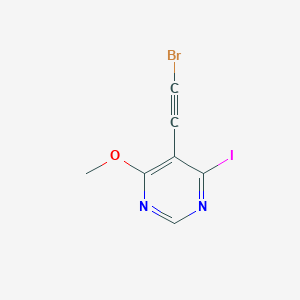
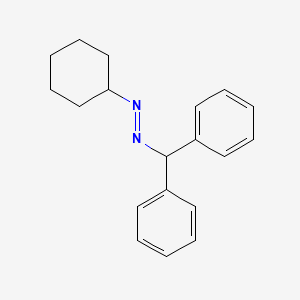
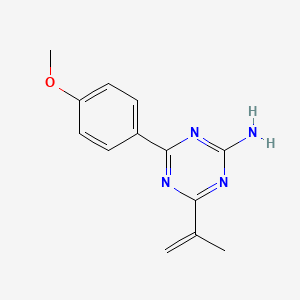
![5-Chloro-2-[(4-methylphenoxy)methoxy]pyrimidine](/img/structure/B14409253.png)
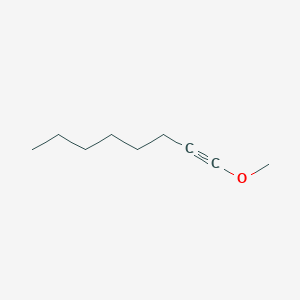
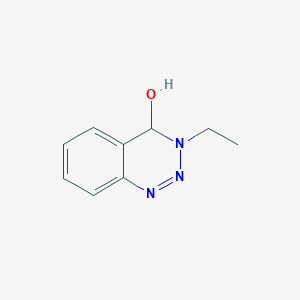
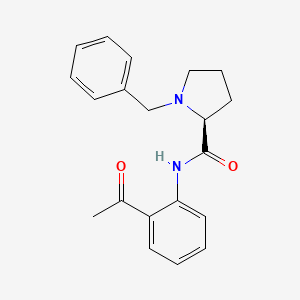
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
